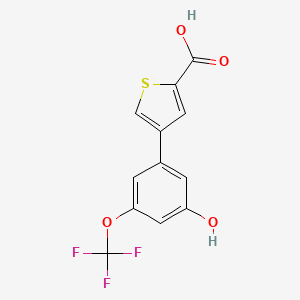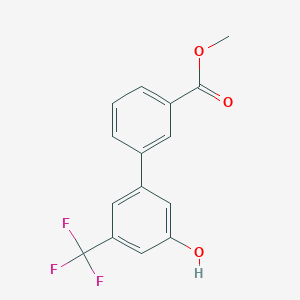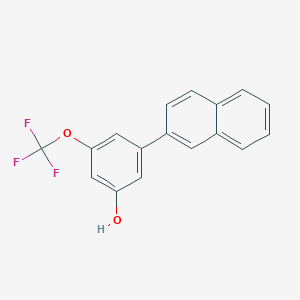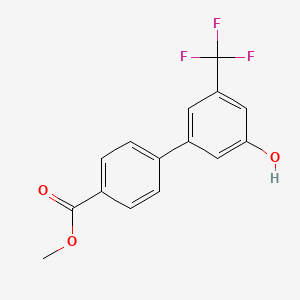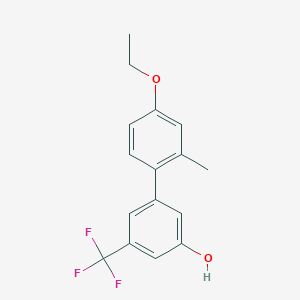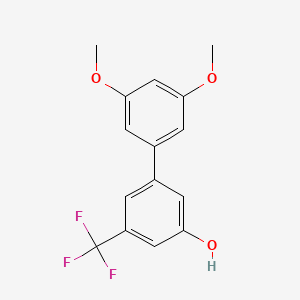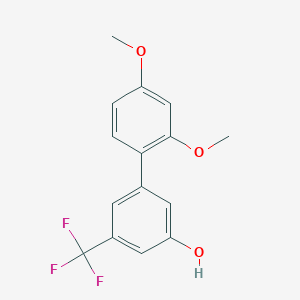
5-(2,5-Dimethoxyphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dimethoxyphenyl)-3-trifluoromethylphenol, or 5-DMP-3-TFMP, is a phenolic compound with a wide range of applications in scientific research. It is a synthetic derivative of the naturally occurring phenolic compound phenol, and is used in a variety of experiments in organic and medicinal chemistry. 5-DMP-3-TFMP is a reactive compound with a melting point of 122-124°C, and is available in 95% purity.
Applications De Recherche Scientifique
5-DMP-3-TFMP has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used in the synthesis of a variety of organic compounds, such as esters, amides, and acids. In addition, it is used in the synthesis of polymers, such as polyurethanes and polyesters. 5-DMP-3-TFMP is also used in the synthesis of monomers and catalysts, and has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and antiviral agents.
Mécanisme D'action
The mechanism of action of 5-DMP-3-TFMP is not fully understood. However, it is believed that the trifluoromethyl group of the compound is responsible for its reactivity. The trifluoromethyl group is believed to act as an electron-withdrawing group, increasing the electron density of the carbon atom to which it is attached. This increased electron density increases the reactivity of the compound and makes it more susceptible to nucleophilic attack.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMP-3-TFMP are not well understood. However, it has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of inflammatory mediators, such as prostaglandins, which are involved in the regulation of inflammation and pain. Inhibition of COX-2 by 5-DMP-3-TFMP has been shown to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-DMP-3-TFMP in lab experiments include its high purity and reactivity. The compound is available in 95% purity, making it suitable for use in a variety of experiments. In addition, its reactivity makes it suitable for use in a variety of synthetic reactions. The main limitation of 5-DMP-3-TFMP is its cost. The compound is relatively expensive, making it unsuitable for large-scale experiments.
Orientations Futures
The future directions for 5-DMP-3-TFMP are numerous. The compound has potential applications in the development of new pharmaceuticals, agrochemicals, and polymers. In addition, its ability to inhibit the enzyme COX-2 makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. Furthermore, its reactivity makes it a potential candidate for the development of new catalysts and monomers. Finally, its potential for use in the synthesis of a variety of organic compounds makes it a promising candidate for the development of new organic materials.
Méthodes De Synthèse
5-DMP-3-TFMP can be synthesized through a simple two-step process involving the reaction of 2,5-dimethoxybenzaldehyde and trifluoromethyl phenol in the presence of an acid catalyst. In the first step, the aldehyde reacts with the trifluoromethyl phenol to form an intermediate compound, followed by the formation of the desired product, 5-DMP-3-TFMP, in the second step. The reaction is typically conducted at temperatures of 80-90°C and a pressure of 0.1-0.2 MPa.
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-20-12-3-4-14(21-2)13(8-12)9-5-10(15(16,17)18)7-11(19)6-9/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNGUWVHTALOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686666 |
Source


|
| Record name | 2',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-95-5 |
Source


|
| Record name | 2',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)
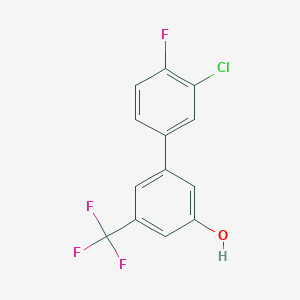

![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)
